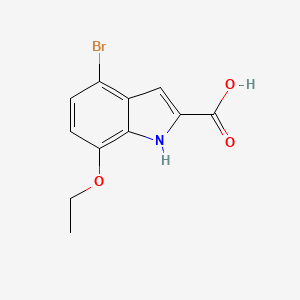

4-bromo-7-ethoxy-1H-indole-2-carboxylic acid

説明

“4-bromo-7-ethoxy-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .Molecular Structure Analysis

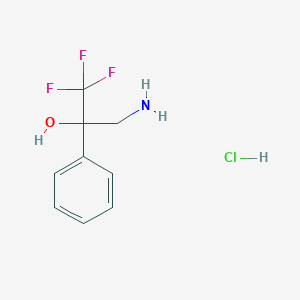

The molecular formula of “this compound” is C11H10BrNO3 . The InChI code is 1S/C11H11NO3/c1-2-15-10-5-3-4-8-7 (10)6-9 (12-8)11 (13)14/h3-6,12H,2H2,1H3, (H,13,14) .Chemical Reactions Analysis

Indole derivatives, including “this compound”, are important types of molecules that play a main role in cell biology. They have various biologically vital properties and are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .科学的研究の応用

Synthesis and Chemical Properties

4-Bromo-7-ethoxy-1H-indole-2-carboxylic acid and related compounds play a crucial role in synthetic chemistry, especially in the construction of complex molecular architectures. These compounds often serve as building blocks in the synthesis of diverse indole derivatives, demonstrating their utility in organic synthesis. For instance, expedient routes have been developed for the synthesis of brominated indole derivatives, showcasing their value as substrates for further chemical transformations via transition metal-mediated cross-coupling reactions (Huleatt et al., 2008). Additionally, bromination of indole derivatives, including this compound, has been employed as a strategic step in the synthesis of bioactive compounds, highlighting their significance in medicinal chemistry applications (Kamlah et al., 2016).

Applications in Medicinal Chemistry

Indole derivatives, including those synthesized from this compound, find extensive applications in medicinal chemistry. These compounds are integral in the discovery and development of new therapeutic agents. For example, brominated tryptophan derivatives derived from indole carboxylic acids have been investigated for their antimicrobial properties, demonstrating the potential of these compounds in developing new antibiotics (Segraves & Crews, 2005). Furthermore, the synthesis of novel indole derivatives, including those utilizing this compound as a precursor, has led to the identification of compounds with significant anti-inflammatory activity, underscoring the therapeutic potential of these molecules in treating inflammatory conditions (Nakkady et al., 2000).

Chemical Analysis and Detection Techniques

The analytical applications of indole derivatives, including those based on this compound, have also been explored. High-performance liquid chromatography (HPLC) techniques have been developed for the detection and analysis of carboxylic acids, utilizing derivatives of indole carboxylic acids as fluorescence reagents. These methodologies demonstrate the utility of indole derivatives in enhancing the sensitivity and specificity of analytical techniques for various carboxylic acids (Tsuchiya et al., 1982).

作用機序

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.

Mode of action

The interaction of indole derivatives with their targets can result in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical pathways

The specific biochemical pathways affected by indole derivatives can vary widely and depend on the specific targets of the compound. For example, some indole derivatives have been found to inhibit enzymes involved in inflammation, while others may interfere with viral replication .

Result of action

The molecular and cellular effects of indole derivatives can vary widely and depend on the specific targets and pathways affected by the compound. For example, some indole derivatives may induce cell death in cancer cells, while others may inhibit inflammation .

将来の方向性

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the future directions of “4-bromo-7-ethoxy-1H-indole-2-carboxylic acid” could involve further exploration of its therapeutic potential and applications in medicine.

特性

IUPAC Name |

4-bromo-7-ethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-2-16-9-4-3-7(12)6-5-8(11(14)15)13-10(6)9/h3-5,13H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFKYKKVANMBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1520701.png)

![4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1520702.png)

![tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520704.png)

![tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate](/img/structure/B1520705.png)

![5-Bromo-2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520706.png)

![Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1520707.png)

![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520711.png)

![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B1520716.png)